molecular formula C11H8N4OS B12944057 N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 93355-73-8

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12944057
CAS No.: 93355-73-8
M. Wt: 244.27 g/mol
InChI Key: NISAFDFAASAHFA-UHFFFAOYSA-N
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Description

N-[5-(Cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyanomethyl group at position 5 and a benzamide moiety at position 2. This scaffold is synthetically accessible via microwave-assisted or conventional methods, often starting from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and reacting with aldehydes or other electrophilic agents . Characterization typically involves ¹H-NMR, ¹³C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis .

Properties

CAS No.

93355-73-8

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C11H8N4OS/c12-7-6-9-14-15-11(17-9)13-10(16)8-4-2-1-3-5-8/h1-5H,6H2,(H,13,15,16)

InChI Key

NISAFDFAASAHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC#N

Origin of Product

United States

Preparation Methods

Spectroscopic Characterization

  • IR Spectrum: Key absorption bands include NH stretching (~3375, 3217 cm⁻¹), CN stretching (~2257 cm⁻¹), C=O (~1700 cm⁻¹), and C=S (~1244 cm⁻¹).
  • ¹H NMR: Singlet at ~4.61 ppm for methylene protons (CH₂), singlet at ~13.26 ppm for NH proton.
  • ¹³C NMR: Signals consistent with thiadiazole carbons and cyanomethyl group.
  • Elemental Analysis: Matches calculated values for C, H, N, S, and Cl confirming purity and structure.

Reactivity and Derivatization

The cyanomethyl group in the thiadiazole ring is highly reactive, enabling further chemical transformations to synthesize diverse heterocyclic derivatives:

  • Heterocyclization with thioglycolic acid in dry pyridine yields thiazolidinone derivatives, confirmed by disappearance of CN stretch and appearance of C=O stretch (~1723 cm⁻¹) in IR, and characteristic NMR signals.
  • Reaction with benzoin under ethanolic KOH conditions forms furan derivatives.
  • Reaction with phenyl isothiocyanate and elemental sulfur under reflux in ethanol with triethylamine base produces thiazole derivatives.

These transformations demonstrate the versatility of this compound as a synthetic intermediate for biologically active compounds.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Product Yield (%) Key Characterization
Benzoyl chloride + ammonium thiocyanate Dry acetonitrile, RT stirring Benzoyl isothiocyanate intermediate In situ - IR, NMR (intermediate)
Addition of cyanoacetohydrazide Ambient temperature stirring Hydrazine-thioamide intermediate Isolated - IR, ¹H NMR, ¹³C NMR
Cyclization Reflux in glacial acetic acid, 4 h This compound 73% mp 253–255 °C IR, ¹H NMR, ¹³C NMR, elemental analysis
Derivatization (e.g., with thioglycolic acid) Dry pyridine, reflux Thiazolidinone derivatives Variable IR, NMR

Research Findings and Notes

  • The synthetic route is reproducible and yields a crystalline product with well-defined melting point and spectral data.
  • The cyanomethyl group’s reactivity is exploited to generate a variety of heterocyclic compounds with potential insecticidal activity, particularly against pests like Spodoptera littoralis.
  • Spectroscopic techniques (IR, ¹H and ¹³C NMR, mass spectrometry) and elemental analysis are essential for confirming the structure and purity of both the target compound and its derivatives.
  • The methodology avoids harsh conditions and uses readily available reagents, making it suitable for scale-up and further chemical modifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at the C-2 position, facilitated by electron-withdrawing effects of adjacent nitrogen and sulfur atoms. Key reactions include:

a. Amination Reactions
Reaction with primary amines (e.g., methylamine) replaces the benzamide group, forming 5-(cyanomethyl)-2-alkylamino-1,3,4-thiadiazoles.
Conditions : DMF, 80°C, 6–8 hrs.

b. Halogenation
Electrophilic chlorination/bromination occurs at the thiadiazole ring:

C11H8N4OS+X2C11H7N4OSX+HX(X = Cl, Br)\text{C}_{11}\text{H}_8\text{N}_4\text{OS} + \text{X}_2 \rightarrow \text{C}_{11}\text{H}_7\text{N}_4\text{OSX} + \text{HX} \quad (\text{X = Cl, Br})

Yield : 65–78% (chlorination).

Cyclization Reactions

The cyanomethyl (-CH2CN) group participates in cyclization to form fused heterocycles:

a. Thiazolo[3,2-b] thiadiazine Formation
Reaction with thiourea in ethanol under reflux yields thiazolo-thiadiazine derivatives:

\text{C}_{11}\text{H}_8\text{N}_4\text{OS} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{C}_{12}\text{H}_{10}\text{N}_6\text{S}_2} + \text{H}_2\text{O}

Characterization Data :

PropertyValueSource
IR (ν, cm⁻¹)2252 (CN), 1681 (C=O)
1^1H NMR (δ, ppm)4.53 (s, 2H, CH2CN), 12.87 (NH)

Applications : These derivatives show insecticidal activity against Spodoptera littoralis (LC₅₀ = 12.3 μg/mL).

Hydrolysis of Cyanomethyl Group

The -CH2CN group hydrolyzes to carboxylic acid under acidic/basic conditions:

a. Acidic Hydrolysis

-CH2CNHCl, H2O-CH2COOH\text{-CH}_2\text{CN} \xrightarrow{\text{HCl, H}_2\text{O}} \text{-CH}_2\text{COOH}

Conditions : 6M HCl, reflux, 4 hrs.
Yield : 82% (confirmed via 13C^{13}\text{C} NMR at δ 170.2 ppm for COOH) .

b. Basic Hydrolysis

-CH2CNNaOH, EtOH-CH2COONa\text{-CH}_2\text{CN} \xrightarrow{\text{NaOH, EtOH}} \text{-CH}_2\text{COONa}

Applications : The carboxylate derivatives exhibit enhanced water solubility for agrochemical formulations.

Electrophilic Aromatic Substitution

The benzamide moiety undergoes nitration/sulfonation:

a. Nitration

C6H5C(=O)NH-HNO3/H2SO4NO2-C6H4C(=O)NH-\text{C}_6\text{H}_5\text{C(=O)NH-} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{NO}_2\text{-C}_6\text{H}_4\text{C(=O)NH-}

Regioselectivity : Para-nitration dominates (≥90%) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling introduces aryl groups:

ParameterDetail
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDMF/H₂O (4:1)
Yield70–85%

Product Utility : Aryl-substituted analogs show improved antifungal activity (MIC = 8 μg/mL against Candida albicans).

Reductive Reactions

Catalytic hydrogenation reduces the nitrile group:

-CH2CNH2/Pd-C-CH2CH2NH2\text{-CH}_2\text{CN} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-CH}_2\text{CH}_2\text{NH}_2

Conditions : 50 psi H₂, RT, 12 hrs.

Scientific Research Applications

Insecticidal Activity

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide has been synthesized and evaluated for its insecticidal properties against agricultural pests. A notable study demonstrated that derivatives of this compound exhibited significant activity against the cotton leafworm (Spodoptera littoralis). Among the synthesized compounds, certain derivatives showed markedly higher insecticidal efficacy, indicating the potential for developing new insecticides based on this scaffold .

Table 1: Insecticidal Activity of this compound Derivatives

CompoundInsect TestedActivity Level
12Cotton LeafwormHigh
7Cotton LeafwormModerate
10Cotton LeafwormModerate

Antimicrobial Properties

In addition to its insecticidal applications, this compound has shown promising antimicrobial activity. Research indicates that derivatives of this compound possess significant effects against various bacterial strains. For instance, compounds derived from this scaffold have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MIC) that suggest potential as antimicrobial agents .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (μg/mL)
10Staphylococcus aureus5.12
10E. coli10.00

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Compounds derived from this structure have been subjected to in vitro cytotoxicity assays against several cancer cell lines including prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cell lines. Results indicate that certain derivatives exhibit significant cytotoxic effects, suggesting their viability as candidates for further development in cancer therapeutics .

Table 3: Cytotoxicity of this compound Derivatives

CompoundCancer Cell LineIC50 (μM)
APC315.0
BHT2912.5
CSKNMC9.0

Antitubercular Activity

Recent studies have identified the potential of this compound derivatives as antitubercular agents. Some synthesized compounds exhibited activity against Mycobacterium tuberculosis, indicating their potential role in developing new treatments for tuberculosis .

Table 4: Antitubercular Activity of this compound Derivatives

CompoundActivity AgainstResult
DM. tuberculosisActive
EM. tuberculosisInactive

Mechanism of Action

The mechanism of action of N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide varies depending on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Synthesis Method Key Properties/Activities Reference
N-[5-(Bromo)-1,3,4-thiadiazol-2-yl]benzamide Bromo at position 5 Conventional 100% protection against mortality (60 mg/kg in vivo) [4]
N-{5-[(4-Chlorobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl]benzamide Sulfonyl, 4-chlorobenzylidene amino Multi-step condensation Antioxidant activity (64.2% yield, 252–254°C mp) [2, 5]
N-(5-(2-Cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide Cyanoacetamido at position 5 Microwave-assisted Anticancer activity (high yield, spectral validation) [7]
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide 4-Methoxyphenyl at position 5 Conventional Antifungal activity (100 μg/mL concentration) [12]
N-{3-(Methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl} benzamide Methylthio-propyl-phenylamino Multi-step synthesis Influenza A H3N2 inhibition (EC₅₀ = 31.4 µM) [6]

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, cyano) enhance anticancer and antiviral potency. Bromo-substituted analogs show exceptional in vivo efficacy .
  • Sulfonamide-linked derivatives (e.g., compound 9b) exhibit antioxidant activity, likely due to radical scavenging via sulfonyl and aromatic groups .
  • Methoxy groups (e.g., 4-methoxyphenyl) improve antifungal activity, possibly by enhancing membrane permeability .
Anticancer Activity
  • N-[5-(Cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide: Demonstrated pro-apoptotic effects and cell cycle arrest in cancer cells, validated via docking studies .
  • Bromo-substituted analog: Achieved 100% survival in murine models at 60 mg/kg, outperforming non-halogenated derivatives .
Antiviral Activity
  • The methylthio-phenylamino derivative (EC₅₀ = 31.4 µM) showed moderate activity against Influenza A H3N2, though less potent than oseltamivir .
Antimicrobial and Antioxidant Activity
  • Sulfonamide derivatives (e.g., 9g, 9h) displayed ABTS•+ radical scavenging comparable to trolox, with yields >60% .
  • Pyridinyl-thiadiazole benzamides showed variable activity against bacterial strains, with chloro and fluoro substituents enhancing potency .

Physicochemical and Spectral Comparisons

Property N-[5-(Cyanomethyl)-...]benzamide N-(5-Bromo-...)benzamide Sulfonamide Derivative 9b
Melting Point (°C) Not reported 258–260 212–214
Yield (%) High (microwave method) 82 64.2
λmax (UV) ~305 nm (similar to analogs) Not reported 305 nm
Key IR Peaks (cm⁻¹) C≡N (2250), C=O (1670) C=O (1675), C-Br (600) C=O (1673), SO₂ (1360)

Insights :

  • Microwave synthesis improves yields and reduces reaction time for cyanomethyl derivatives .
  • Sulfonamide and halogenated analogs exhibit higher melting points, suggesting stronger intermolecular interactions .

Biological Activity

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, insecticidal effects, and other pharmacological activities.

The 1,3,4-thiadiazole scaffold is known for its wide range of biological activities including antimicrobial, antifungal, antibacterial, anticancer, and insecticidal properties. The unique structure of thiadiazoles contributes to their reactivity and biological efficacy due to the presence of the -N=C-S- moiety and high aromaticity .

2. Synthesis of this compound

The synthesis of this compound involves several steps that utilize the reactivity of the cyanomethylene group. The compound can be synthesized through a straightforward method that allows for the construction of novel heterocycles . The synthesized compounds are characterized using techniques such as IR spectroscopy and NMR.

3.1 Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound was evaluated for its cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that it has a median inhibitory concentration (IC50) as low as 0.28 µg/mL against MCF-7 cells .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptotic cell death and cell cycle arrest at the G2/M phase. In vivo studies showed effective targeting of tumor cells in models with sarcoma .

3.2 Insecticidal Activity

The insecticidal potential of this compound has been evaluated against pests such as Spodoptera littoralis (cotton leaf worm). Compounds derived from this scaffold demonstrated significant insecticidal activity:

CompoundInsecticidal Activity
Compound 12Highest activity observed
Other derivativesModerate activity

These findings suggest that modifications to the thiadiazole structure can enhance insecticidal properties .

3.3 Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial activities against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values ranged from 1.39 to 5.70 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

4. Case Studies

Several studies highlight the efficacy of thiadiazole derivatives in treating various conditions:

  • A study demonstrated that a derivative with an IC50 value lower than 10 μM exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .
  • Another research reported that certain derivatives inhibited lipoxygenase enzymes associated with cancer progression .

5. Conclusion

This compound represents a promising candidate in drug discovery due to its diverse biological activities. Its synthesis is straightforward, and its anticancer and insecticidal properties make it a valuable compound for further research and development in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via cyclization reactions. A common route involves reacting benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, followed by treatment with ethyl cyanoacetate in the presence of triethylamine to introduce the cyanomethyl group . Intermediates are characterized using elemental analysis, TLC, melting points, FT-IR (KBr pellet), and NMR (¹H/¹³C, 400 MHz). Mass spectrometry (e.g., Waters Micro Mass ZQ 2000) confirms molecular weight .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Purity is assessed via TLC (e.g., CHCl₃/EtOH 3:1) and melting point determination. Structural validation employs FT-IR (e.g., ν~max~ 1,673 cm⁻¹ for C=O stretch) and NMR spectroscopy. For example, ¹H-NMR signals at δ 7.5–8.0 ppm confirm aromatic protons, while δ 4.0–4.5 ppm indicates the cyanomethyl (-CH₂CN) group . High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., m/z 274.0317) .

Q. What in vitro assays are suitable for preliminary anticancer screening of this compound?

  • Methodological Answer : Use cell viability assays (MTT/XTT) on cancer cell lines (e.g., MDA-MB-231, PC3, U87). Assess pro-apoptotic effects via flow cytometry (Annexin V/PI staining) and cell cycle arrest using propidium iodide DNA staining. IC₅₀ values are calculated from dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Variability in IC₅₀ values may arise from differences in cell lines, assay protocols, or compound purity. Standardize assays using reference compounds (e.g., doxorubicin) and validate purity via HPLC. Cross-check data with orthogonal assays (e.g., Western blot for apoptosis markers like caspase-3) .

Q. What strategies optimize the synthesis yield of this compound?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 60–75% in 20 minutes vs. 4 hours conventionally). Catalysts like triethylamine enhance nucleophilic substitution efficiency. Solvent optimization (e.g., acetonitrile over DMF) minimizes side reactions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?

  • Methodological Answer : Modify substituents on the benzamide or thiadiazole ring. For example:

  • Cyanomethyl group : Critical for kinase inhibition (e.g., abl/src) .
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide enhance cytotoxicity via π-π stacking with DNA .
  • Bulkier substituents (e.g., tert-butyl) may reduce solubility but improve target selectivity .

Q. What computational tools are used to predict binding modes of this compound with kinase targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against crystallographic structures of kinases (e.g., PDB ID 1IEP for abl). Validate predictions with MD simulations (GROMACS) and free-energy calculations (MM-PBSA). Compare results with experimental IC₅₀ and Ki values .

Data Analysis & Experimental Design

Q. How should researchers interpret discrepancies between in vitro and in vivo anticancer results?

  • Methodological Answer : In vitro models lack pharmacokinetic factors (e.g., metabolism, bioavailability). Use ADMET predictions (SwissADME) to assess logP, CYP450 interactions, and blood-brain barrier penetration. Validate in vivo using xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (log(inhibitor) vs. response). Report IC₅₀ with 95% confidence intervals. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

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